1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-17-6-5-10(16-17)8-15-7-9-3-2-4-11(13)12(9)14;/h2-6,15H,7-8H2,1H3;1H |
InChI Key |
KFQJGNLSSWKHSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Reaction Pathways
The compound’s synthesis typically follows two primary routes:
Pyrazole Ring Formation Followed by Amine Coupling
This method begins with constructing the 1-methyl-1H-pyrazole-3-ylmethylamine intermediate. Methyl hydrazine undergoes cyclization with α,β-unsaturated carbonyl derivatives under basic conditions to form the pyrazole core. Subsequent N-methylation introduces the methyl group at the 1-position. The amine side chain is then introduced via reductive amination using 2,3-difluorobenzaldehyde and sodium cyanoborohydride in methanol, yielding the target compound after purification.
Direct Coupling of Preformed Fragments
An alternative approach involves coupling 2,3-difluorophenylmethanamine with 1-methyl-1H-pyrazole-3-carbaldehyde. This method employs palladium-catalyzed cross-coupling reactions, though yields are highly dependent on ligand selection (e.g., XPhos or BINAP).
Catalytic Systems and Solvent Optimization
Catalysts significantly influence reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KI | Dichloromethane | -30 to -20 | 75–77 | 99.6 |
| NaI | Methanol | -30 to -25 | 77.1 | 99.6 |
| Pd(OAc)₂/BINAP | Toluene | 80–100 | 65–70 | 98.2 |
Data synthesized from patent examples.
Key observations:
Intermediate Synthesis and Purification
Preparation of 2,3-Difluorophenylmethanamine
This intermediate is synthesized via Gabriel synthesis:
- Phthalimide Protection : 2,3-Difluorobenzyl bromide reacts with potassium phthalimide in DMF at 100°C for 12 hours.
- Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, yielding the primary amine.
Yield : 82–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
1-Methyl-1H-Pyrazole-3-ylmethylamine Synthesis
A three-step sequence:
- Cyclization : Methyl hydrazine and ethyl acetoacetate react in acetic acid at reflux to form 1-methyl-1H-pyrazole-3-carboxylate.
- Reduction : Lithium aluminum hydride reduces the ester to the alcohol.
- Amination : Thionyl chloride converts the alcohol to a chloride, followed by displacement with aqueous ammonia.
Critical Note : Residual chloride must be <0.1% to prevent side reactions during final coupling.
Industrial-Scale Process Design
Continuous Flow Reactor Implementation
Recent advances utilize continuous flow systems for the final amination step:
Analytical Characterization
Spectroscopic Confirmation
Impurity Profiling
Common byproducts and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| 5-(Difluoromethyl) isomer | Cyclization regioselectivity | Low-temperature reaction |
| N-Oxide | Oxidative degradation | Nitrogen atmosphere |
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
1-(1-Ethyl-1H-Pyrazol-3-yl)-N-{[1-(2-Fluoroethyl)-1H-Pyrazol-4-yl]methyl}methanamine
- CAS : 1856050-79-7
- Molecular Formula : C₁₂H₁₉ClFN₅
- Comparison: Replacing the methyl group on the pyrazole with ethyl and fluoroethyl substituents increases lipophilicity (ClogP ~2.5 vs. ~1.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .
N-Methyl-1-(3-(1H-Pyrazol-1-yl)phenyl)methanamine
- CAS : 956533-47-4
- Molecular Formula : C₁₁H₁₃N₃
- Comparison: The pyrazole ring is directly attached to the phenyl group instead of being linked via a methanamine bridge. hydrophobic interactions) .
Difluorophenyl-Containing Pharmacophores in Drug Candidates
Goxalapladib (CAS: 412950-27-7)
- Structure : Contains a 2-(2,3-difluorophenyl)ethyl group linked to a naphthyridine-acetamide core.
- Comparison :
- The difluorophenyl moiety is conserved, but the extended heterocyclic framework (naphthyridine) and piperidine tail target atherosclerosis via phospholipase A2 inhibition, unlike the simpler pyrazole-amine scaffold of the target compound .
- Highlights the versatility of difluorophenyl groups in diverse therapeutic contexts .
Pyrrolo[1,2-b]pyridazine Derivatives (EP 4,374,877 A2)
- Example Compound : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Comparison :
Spectroscopic Characterization
Biological Activity
1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is C₁₂H₁₃F₂N₃, with a molecular weight of approximately 237.25 g/mol. The compound features a difluorophenyl group and a pyrazole moiety, which contribute to its biological activity through enhanced binding affinities to various biological targets.
Research indicates that this compound may interact with specific enzymes and receptors involved in disease pathways. Its potential as a therapeutic agent is largely attributed to its ability to modulate critical biological pathways associated with conditions such as cancer and inflammatory diseases.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in tumor growth and inflammation.
- Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. For instance, compounds with similar pyrazole scaffolds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine | MDA-MB-231 | TBD | Apoptosis induction |
| Similar Pyrazole Compounds | HepG2 | TBD | Microtubule destabilization |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce the release of TNF-alpha in cellular models, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of compounds related to 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine:
- Study on Breast Cancer Cells : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, demonstrating significant apoptosis induction at concentrations as low as 1 μM. The study concluded that these compounds could be developed into effective anticancer agents.
- Inflammation Model : In vitro experiments showed that the compound inhibited LPS-induced TNF-alpha release in macrophage-like cells, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
